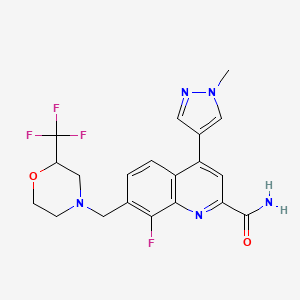
Quinoline derivative 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivative 8 is a compound belonging to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline derivative 8 can be synthesized through various methods, including classical and modern synthetic routes. Some of the well-known classical methods include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . Modern methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
For example, the reaction of aniline with phenylacetylene and benzaldehyde produces this compound under specific reaction conditions . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization to form the quinoline core .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of catalytic systems, such as nano zinc oxide, molecular iodine, and ionic liquids, has been explored to enhance the yield and selectivity of the desired products . Solvent-free conditions and microwave-assisted synthesis are also employed to reduce environmental impact and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Quinoline derivative 8 undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve halogenation, alkylation, or acylation using reagents like alkyl halides, acyl chlorides, or halogens.
Cyclization: Cyclization reactions can be facilitated by using catalysts such as Lewis acids or transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinoline derivatives .
Scientific Research Applications
Quinoline derivative 8 has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of quinoline derivative 8 involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with nucleic acid synthesis . The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Quinoline derivative 8 can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use as a fungicide.
Chloroquine: An antimalarial drug with a quinoline core structure.
Ciprofloxacin: An antibiotic that contains a quinoline moiety.
This compound is unique due to its specific substitution pattern and the resulting biological activities
Properties
Molecular Formula |
C20H19F4N5O2 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
8-fluoro-4-(1-methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H19F4N5O2/c1-28-8-12(7-26-28)14-6-15(19(25)30)27-18-13(14)3-2-11(17(18)21)9-29-4-5-31-16(10-29)20(22,23)24/h2-3,6-8,16H,4-5,9-10H2,1H3,(H2,25,30) |
InChI Key |
GTJVIXLYXAAAKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3F)CN4CCOC(C4)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


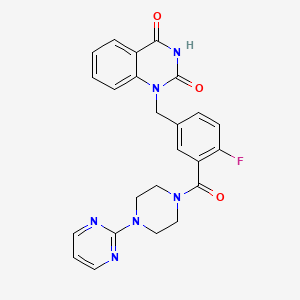
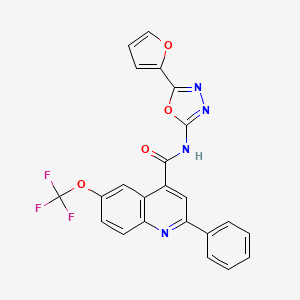

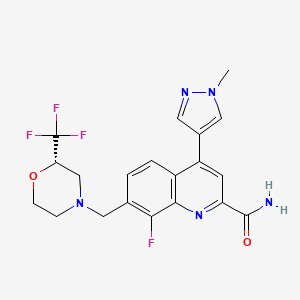
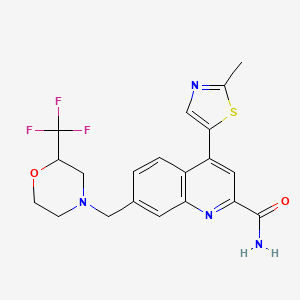
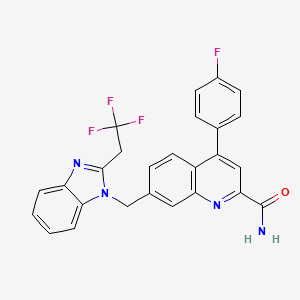
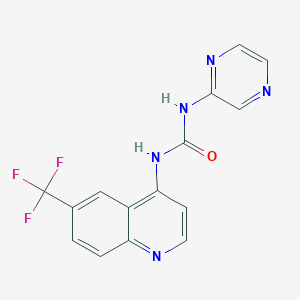
![4-[2-(furan-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836252.png)
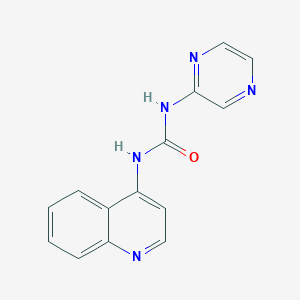


![ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate](/img/structure/B10836278.png)
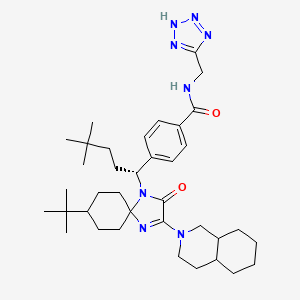
![4-(1-Methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide](/img/structure/B10836292.png)
